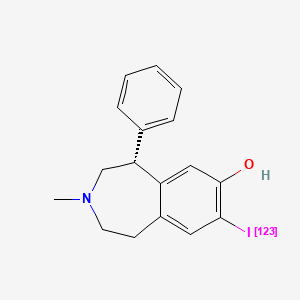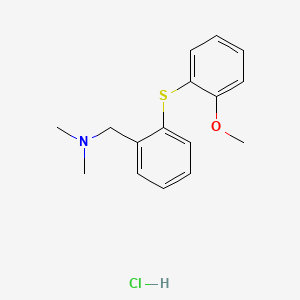
4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido-oxazinone core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylpyridine with diethylaminoethyl chloride under basic conditions, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-(2-(Dimethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 4-(2-(Diethylamino)ethyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Uniqueness
4-(2-(Diethylamino)ethyl)-2-phenyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is unique due to its specific diethylaminoethyl and phenyl substituents, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a versatile compound in various research applications.
特性
CAS番号 |
86267-51-8 |
|---|---|
分子式 |
C19H23N3O2 |
分子量 |
325.4 g/mol |
IUPAC名 |
4-[2-(diethylamino)ethyl]-2-phenylpyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C19H23N3O2/c1-3-21(4-2)13-14-22-18-16(11-8-12-20-18)24-17(19(22)23)15-9-6-5-7-10-15/h5-12,17H,3-4,13-14H2,1-2H3 |
InChIキー |
XOFHJZKBTCSYAL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C(=O)C(OC2=C1N=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)







